

(1-Isopropyl-1H-pyrazol-4-yl)methanol chemical properties and structure

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Compound of Interest

Compound Name: (1-Isopropyl-1H-pyrazol-4-yl)methanol

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An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(1-Isopropyl-1H-pyrazol-4-yl)methanol is a heterocyclic organic compound featuring a pyrazole ring functionalized with an isopropyl group at the N1 position and a hydroxymethyl group at the C4 position. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules and approved therapeutic agents.[1][2] This versatility makes its derivatives, such as (1-Isopropyl-1H-pyrazol-4-yl)methanol, valuable building blocks in the synthesis of novel compounds for drug discovery and agrochemical research.[1][3] This document provides a comprehensive overview of its chemical structure, properties, plausible experimental protocols for its synthesis and analysis, and its significance as a synthetic intermediate.

Chemical Properties and Structure

The structural and chemical properties of (1-Isopropyl-1H-pyrazol-4-yl)methanol are summarized below. While specific experimental data for this exact molecule is limited in publicly available literature, properties can be inferred from closely related analogues.

Structural Identifiers

Identifier	Value
IUPAC Name	(1-isopropyl-1H-pyrazol-4-yl)methanol
CAS Number	1007542-22-4[4][5]
Molecular Formula	C ₇ H ₁₂ N ₂ O[6]
SMILES	CC(C)n1cc(cn1)CO
InChI Key	Inferred from structure

Physicochemical Properties

Property	Value	Citation
Molecular Weight	140.18 g/mol	[6]
Appearance	White to off-white solid (predicted)	[7]
Boiling Point	~326.8 ± 17.0 °C (Predicted for (1H-pyrazol-4-yl)methanol)	[7]
Density	~1.311 ± 0.06 g/cm ³ (Predicted for (1H-pyrazol-4-yl)methanol)	[7]
pKa	~13.78 ± 0.50 (Predicted for (1H-pyrazol-4-yl)methanol)	[7]
Solubility	Soluble in DMSO (Predicted for (1H-pyrazol-4-yl)methanol)	[7]

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of **(1-Isopropyl-1H-pyrazol-4-yl)methanol** are not explicitly published. However, based on standard organic chemistry practices and published syntheses of analogous compounds, the following protocols are proposed.

Proposed Synthesis

The synthesis can be envisioned as a two-step process: (1) N-isopropylation of a pyrazole-4-carboxylate ester, followed by (2) reduction of the ester to the primary alcohol.

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the N-alkylation of similar pyrazole systems.[3]

- Materials: Ethyl 1H-pyrazole-4-carboxylate, Isopropyl bromide (2-bromopropane), Anhydrous Potassium Carbonate (K_2CO_3), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
 - To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
 - Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
 - Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield the target ester.

Step 2: Synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanol

This reduction protocol is based on the synthesis of similar pyrazolyl- and imidazolyl-methanol compounds.[7][8][9]

- Materials: Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF), Sodium Hydroxide (NaOH) solution (1 M), Magnesium Sulfate ($MgSO_4$).

- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LAH (1.5 eq) in anhydrous THF and cool to 0 °C.
 - Slowly add a solution of ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF to the stirred LAH suspension.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the mixture to 0 °C and carefully quench the reaction by sequential dropwise addition of water, followed by 1 M NaOH solution.[8]
 - Stir the resulting mixture for 20-30 minutes.
 - Add anhydrous MgSO₄ to dry the mixture and filter through a pad of celite.[7][8]
 - Wash the filter cake with THF and methanol.
 - Combine the filtrates and concentrate under reduced pressure to yield **(1-Isopropyl-1H-pyrazol-4-yl)methanol**. Further purification may be achieved by recrystallization or column chromatography.

Proposed Analytical Method: HPLC

This method is based on a general protocol for the analysis of organic compounds containing a pyrazole ring.[6]

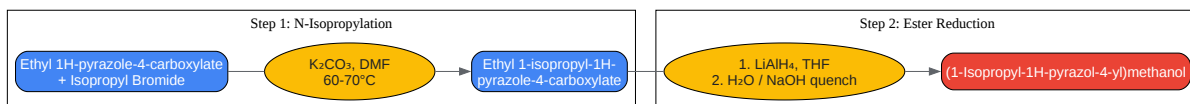
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 or C8 reverse-phase column.
- Mobile Phase: Acetonitrile-water gradient system.
- Column Temperature: 30°C ± 1°C.

- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength between 200-300 nm.[6]
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 μm syringe filter before injection.
- System Suitability: The method should be validated to ensure the separation of the target compound from impurities, with a peak resolution of ≥ 1.5 . [6] The theoretical plate count should be ≥ 5000 , and the peak symmetry factor should be ≤ 2.0 . [6]

Significance in Research and Development

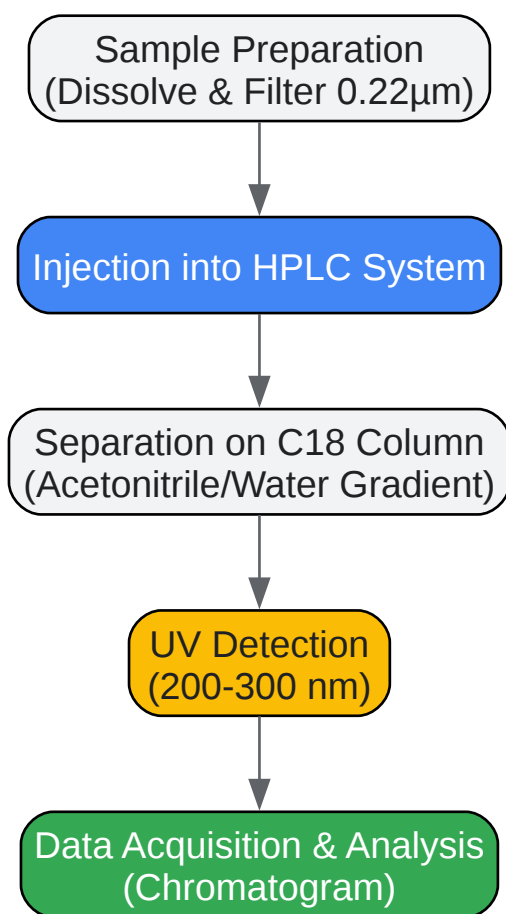
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][10] **(1-Isopropyl-1H-pyrazol-4-yl)methanol** serves as a key intermediate, providing a platform for further chemical elaboration. The hydroxymethyl group at the 4-position is a versatile handle for introducing other functional groups or for linking the pyrazole core to other molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Visualizations Diagrams



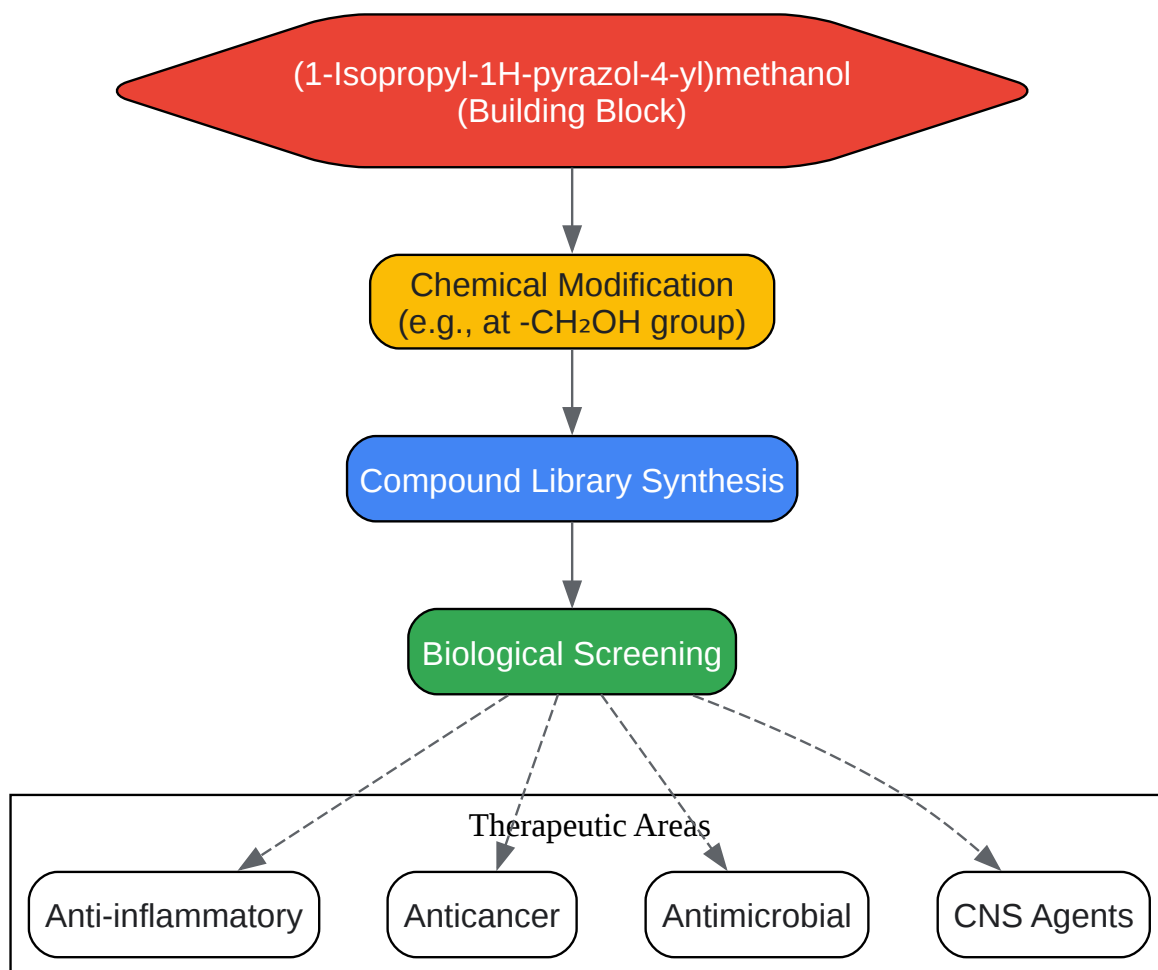
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Caption: Proposed two-step synthetic workflow for **(1-Isopropyl-1H-pyrazol-4-yl)methanol**.



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Caption: General experimental workflow for the HPLC analysis of the target compound.



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Caption: Conceptual role of the pyrazole building block in drug discovery pipelines.

Safety and Handling

Safety data sheets for structurally similar compounds indicate that this chemical should be handled with care. It may cause skin and serious eye irritation.[11][12]

- Handling: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[11][13]

- Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. For long-term stability, refrigeration is recommended.[6][11]
- Incompatible Materials: Strong oxidizing agents.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

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